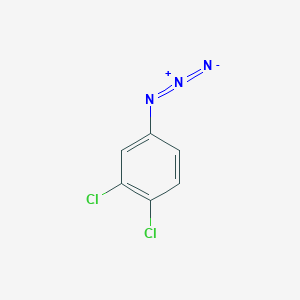

4-Azido-1,2-dichlorobenzene

CAS No.: 66172-16-5

Cat. No.: VC6572715

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66172-16-5 |

|---|---|

| Molecular Formula | C6H3Cl2N3 |

| Molecular Weight | 188.01 |

| IUPAC Name | 4-azido-1,2-dichlorobenzene |

| Standard InChI | InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |

| Standard InChI Key | RHISYALYKJKAQH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |

Introduction

Molecular Identification and Physicochemical Properties

Structural and Nomenclatural Features

4-Azido-1,2-dichlorobenzene, systematically named 4-(azidomethyl)-1,2-dichlorobenzene, belongs to the class of benzyl azides. Its molecular formula is , with a molecular weight of 202.04 g/mol . The compound features a benzene ring substituted with chlorine atoms at the 1- and 2-positions and an azidomethyl group (-CHN) at the 4-position. Alternative synonyms include 3,4-dichlorobenzyl azide and (3,4-dichlorophenyl)methyl azide .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related triazole derivatives synthesized from 4-azido-1,2-dichlorobenzene reveals characteristic peaks:

Nuclear magnetic resonance (NMR) data for derivatives include:

-

NMR: A singlet at 8.08 ppm for the triazole proton and aromatic protons between 7.47–6.56 ppm .

-

NMR: Peaks at 194.69 ppm (carbonyl) and 144.38 ppm (triazole carbon) .

Synthesis and Reactivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Azido-1,2-dichlorobenzene serves as a critical azide component in CuAAC reactions, enabling the synthesis of 1,4-disubstituted 1,2,3-triazoles. A representative synthesis involves:

-

Reactants: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (alkyne) and 4-azido-1,2-dichlorobenzene .

-

Catalyst System: Copper(II) acetate (CuAc) and sodium ascorbate (NaAsc) in a dichloromethane/water (1:1) solvent .

-

Reaction Time: 8 hours at room temperature, yielding a triazole derivative with 62.19% efficiency .

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming a triazole ring that enhances pharmacological activity.

Crystallographic and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction (SCXRD) of the triazole derivative reveals:

-

Stabilizing Interactions: Hydrogen bonds (C-H···O) and van der Waals forces dominate, contributing to a 9.80% free space in the unit cell .

Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (44.8%), Cl···H (14.2%), and O···H (11.9%) contacts predominating .

Pharmacological Applications

Anticancer Activity

The triazole derivative 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde exhibits potent cytotoxicity:

Table 2: Cytotoxic Activity (IC, μM)

| Cell Line | 48-Hour IC | Cisplatin (48 h) | Etoposide (48 h) |

|---|---|---|---|

| Caco-2 | 16.63 ± 0.27 | 32.69 ± 0.87 | 53.81 ± 0.17 |

| HEK-293 (Normal) | >100 | 45.21 ± 0.92 | N/A |

Mechanistic studies indicate apoptosis induction via mitochondrial membrane potential (MMP) loss and reactive oxygen species (ROS) generation . Annexin V assays confirm 62% apoptosis in Caco-2 cells at 20 μM .

DNA and Protein Binding

-

DNA Intercalation: Binding constant , suggesting strong intercalation into CT-DNA .

-

BSA Interaction: Hydrophobic and polar interactions with bovine serum albumin (BSA), confirmed by fluorescence quenching .

| Hazard | Precautionary Measure |

|---|---|

| Inhalation | Use fume hood with >100 ft/min airflow |

| Skin Contact | Wear nitrile gloves and chemical-resistant clothing |

| Storage | Store in cool, dry conditions away from metals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume